molecular formula C14H13N3OS B3600672 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2(1H)-quinolinone

4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2(1H)-quinolinone

Cat. No.: B3600672
M. Wt: 271.34 g/mol
InChI Key: FZVMUYSZQWOGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2(1H)-quinolinone” contains several interesting functional groups. It has a quinolinone group, which is a type of heterocyclic compound that is often found in various pharmaceuticals . It also contains a 1-methyl-1H-imidazol-2-yl group, which is a type of imidazole. Imidazoles are also common in pharmaceuticals and have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinolinone and imidazole rings, as well as the thioether linkage. The presence of these groups could be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and quinolinone groups. For example, the imidazole group might be expected to participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole and quinolinone groups. For example, the compound might be expected to have a relatively high melting point due to the presence of the aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole groups act by inhibiting the enzyme cytochrome P450 .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-17-7-6-15-14(17)19-9-10-8-13(18)16-12-5-3-2-4-11(10)12/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVMUYSZQWOGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2(1H)-quinolinone
Reactant of Route 3
Reactant of Route 3
4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2(1H)-quinolinone
Reactant of Route 4
Reactant of Route 4
4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2(1H)-quinolinone
Reactant of Route 5
Reactant of Route 5
4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2(1H)-quinolinone
Reactant of Route 6
Reactant of Route 6
4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.